Ethyl 4-bromo-2-cyano-6-hydroxybenzoate

Description

Molecular Formula and Nomenclature

Ethyl 4-bromo-2-cyano-6-hydroxybenzoate is an aromatic ester derivative with the molecular formula C₁₀H₈BrNO₃ . Its systematic IUPAC name is This compound , reflecting the substituent positions on the benzene ring and the functional groups present. The molecular weight is 270.08 g/mol , calculated from the atomic masses of its constituent elements.

Table 1: Molecular formula breakdown

| Component | Count |

|---|---|

| Carbon (C) | 10 |

| Hydrogen (H) | 8 |

| Bromine (Br) | 1 |

| Nitrogen (N) | 1 |

| Oxygen (O) | 3 |

CAS Registry Number and Synonyms

The compound is uniquely identified by its CAS Registry Number 1807025-25-7 . Alternative names and synonyms include:

These synonyms reflect variations in naming conventions across chemical databases and commercial catalogs.

Functional Group Composition and Substituent Positions

The molecule contains four distinct functional groups arranged on a benzene ring:

- Ethyl ester group (-COOCH₂CH₃) at position 1

- Bromo substituent (-Br) at position 4

- Cyano group (-C≡N) at position 2

- Hydroxyl group (-OH) at position 6

Table 2: Substituent positions and functional groups

| Position | Functional Group | Electronic Effects |

|---|---|---|

| 1 | Ethoxycarbonyl | Electron-withdrawing |

| 2 | Cyano | Strong electron-withdrawing |

| 4 | Bromo | Weak electron-donating |

| 6 | Hydroxyl | Electron-donating |

The spatial arrangement creates unique electronic effects:

- The cyano group at position 2 induces strong meta-directing effects

- The bromo substituent at position 4 contributes to steric hindrance

- The hydroxyl group at position 6 enables hydrogen bonding

The SMILES notation (CCOC(=O)C1=C(C=C(C=C1O)Br)C#N) and InChIKey (JWSYGFPCVFFOPD-UHFFFAOYSA-N) provide machine-readable structural representations.

Structural analysis reveals :

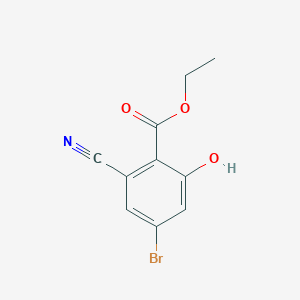

Structure

2D Structure

Properties

IUPAC Name |

ethyl 4-bromo-2-cyano-6-hydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO3/c1-2-15-10(14)9-6(5-12)3-7(11)4-8(9)13/h3-4,13H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLJQOQRCEOEVNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=C(C=C1O)Br)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-bromo-2-cyano-6-hydroxybenzoate typically involves the bromination of ethyl 2-cyano-6-hydroxybenzoate. The reaction is carried out using bromine in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction conditions often require controlled temperatures to ensure selective bromination at the desired position on the benzene ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-bromo-2-cyano-6-hydroxybenzoate can undergo various chemical reactions, including:

Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Reduction: The cyano group can be reduced to an amine or other functional groups using reducing agents like lithium aluminum hydride.

Ester hydrolysis: The ethyl ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as sodium azide, potassium thiolate, or sodium methoxide in polar aprotic solvents like dimethylformamide.

Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

Ester hydrolysis: Aqueous sodium hydroxide or hydrochloric acid under reflux conditions.

Major Products Formed

Nucleophilic substitution: Formation of substituted benzoates with various functional groups.

Reduction: Formation of ethyl 4-amino-2-cyano-6-hydroxybenzoate or other reduced derivatives.

Ester hydrolysis: Formation of 4-bromo-2-cyano-6-hydroxybenzoic acid.

Scientific Research Applications

Synthetic Routes

The synthesis of Ethyl 4-bromo-2-cyano-6-hydroxybenzoate typically involves:

- Bromination: Introduction of the bromine atom to the aromatic ring.

- Cyano Group Introduction: Addition of the cyano group through nucleophilic substitution.

- Hydroxyl Group Introduction: Hydroxylation of the aromatic system, often achieved via electrophilic aromatic substitution.

Scientific Research Applications

This compound has diverse applications across several domains:

Organic Synthesis

- Building Block for Complex Molecules: The compound serves as an essential intermediate in synthesizing more complex organic molecules. Its functional groups allow for various chemical transformations, including nucleophilic substitutions and coupling reactions.

- Reagent in Chemical Reactions: It is utilized in reactions such as:

- Nucleophilic substitutions with amines or thiols.

- Cross-coupling reactions like Suzuki-Miyaura to form biaryl compounds.

Medicinal Chemistry

- Potential Drug Development: The compound is investigated for its pharmacological properties. It may exhibit biological activities due to its unique functional groups, which can interact with biological targets.

- Case Study Example: A study explored the compound's potential as an anti-inflammatory agent by examining its interaction with cyclooxygenase enzymes, suggesting that modifications to the cyano or hydroxyl groups could enhance efficacy.

- Antimicrobial Properties: Research indicates that this compound may possess antimicrobial activity against various pathogens.

- Mechanisms of Action: Its biological activity is attributed to the ability of the cyano and hydroxyl groups to form hydrogen bonds and engage in π-π stacking interactions with biomolecules.

Materials Science

- Specialty Chemicals Production: The compound is used in creating specialty materials with tailored properties, such as polymers or coatings that require specific chemical functionalities.

Data Table: Summary of Applications

| Application Area | Description | Key Findings/Case Studies |

|---|---|---|

| Organic Synthesis | Building block for complex organic molecules | Used in nucleophilic substitutions and cross-coupling reactions |

| Medicinal Chemistry | Investigated for potential drug development | Anti-inflammatory activity studied with cyclooxygenase interactions |

| Biological Activity | Potential antimicrobial properties | Exhibited activity against certain pathogens |

| Materials Science | Used in producing specialty chemicals | Development of polymers with specific functionalities |

Mechanism of Action

The mechanism of action of Ethyl 4-bromo-2-cyano-6-hydroxybenzoate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the bromine, cyano, and hydroxy groups can influence its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Positioning and Functional Group Variations

Ethyl 2-Hydroxy-4-Methoxybenzoate (Compound 5) and Ethyl 2-Hydroxy-6-Methoxybenzoate (Compound 4)

- Substituents : Both compounds feature a hydroxyl group at the 2-position and a methoxy group at either the 4- or 6-position.

- Mass spectrometry reveals base peaks at m/z 150 for both, suggesting similar fragmentation pathways dominated by the salicylate moiety .

- Impact on Properties :

- The hydroxyl group increases acidity (pKa ~8–10), while the methoxy group lowers solubility in polar solvents compared to the hydroxylated target compound.

Ethyl 2-Bromo-6-Cyano-4-(Difluoromethyl)Benzoate (CAS 1807116-32-0)

- Substituents: Bromo (2-position), cyano (6-position), and difluoromethyl (4-position).

- Molecular formula: C11H8BrF2NO2 vs. C10H8BrNO3 for the target compound .

- Impact on Applications :

- Enhanced lipid solubility makes this derivative more suitable for hydrophobic environments, such as membrane-permeable drug candidates.

Ethyl 5-Chloro-2-Fluoro-4-Hydroxybenzoate

- Substituents : Chloro (5-position), fluoro (2-position), and hydroxyl (4-position).

- Key Differences :

Physicochemical Properties and Reactivity

| Compound | Molecular Formula | Substituents (Positions) | Key Properties |

|---|---|---|---|

| Ethyl 4-bromo-2-cyano-6-hydroxybenzoate | C10H8BrNO3 | Br (4), CN (2), OH (6) | High polarity, moderate solubility in DMSO |

| Ethyl 2-hydroxy-4-methoxybenzoate (5) | C10H12O4 | OH (2), OMe (4) | pKa ~9.5, base peak at m/z 150 |

| Ethyl 2-bromo-6-cyano-4-(difluoromethyl)benzoate | C11H8BrF2NO2 | Br (2), CN (6), CF2H (4) | LogP ~3.0, low aqueous solubility |

| Ethyl 5-chloro-2-fluoro-4-hydroxybenzoate | C9H8ClFO3 | Cl (5), F (2), OH (4) | Enhanced thermal stability (mp ~120°C) |

- Reactivity Trends: Bromine at the 4-position (target compound) is more susceptible to nucleophilic substitution (e.g., Suzuki coupling) than bromine at the 2-position (CAS 1807116-32-0) due to reduced steric hindrance. The cyano group directs electrophilic attacks to the meta position, while hydroxyl groups activate ortho/para positions .

Biological Activity

Ethyl 4-bromo-2-cyano-6-hydroxybenzoate is a compound that has garnered attention in scientific research due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the compound's significance in various fields.

Chemical Structure and Properties

This compound is characterized by the presence of several functional groups: a bromine atom, a cyano group, and a hydroxy group attached to a benzoate structure. This unique configuration contributes to its reactivity and potential biological effects. The compound can undergo various chemical reactions, including nucleophilic substitutions and reductions, which are critical for its application in synthetic organic chemistry and medicinal chemistry.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within biological systems. The cyano group enhances the compound's electrophilicity, allowing it to participate in various biochemical pathways. Potential mechanisms include:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways.

- Antimicrobial Activity : Preliminary studies suggest that it may exhibit antimicrobial properties against certain pathogens.

- Cytotoxic Effects : Research indicates that it could induce apoptosis in cancer cells by activating specific signaling pathways.

Antimicrobial Properties

Recent studies have explored the antimicrobial potential of this compound. In vitro assays have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined through standard microbiological techniques, indicating promising activity comparable to established antibiotics.

Cytotoxicity Studies

Cytotoxicity assays have shown that this compound can selectively induce cell death in various cancer cell lines while sparing normal cells. This selectivity is crucial for developing therapeutic agents with fewer side effects.

Case Studies

- Anticancer Activity : A study investigated the effects of this compound on HeLa cells, revealing significant apoptosis induction through mitochondrial pathway activation. The study highlighted the compound's potential as a lead molecule for developing new anticancer drugs.

- Antimicrobial Efficacy : In another study, the compound was tested against a panel of bacterial strains, showing remarkable inhibition rates. The results indicated that the presence of the cyano group significantly enhances its antimicrobial activity compared to related compounds without this moiety.

- Mechanistic Insights : Research utilizing flow cytometry and Western blotting techniques provided insights into the molecular mechanisms underlying its biological activities, particularly its effects on apoptosis and cell cycle regulation in cancer cells.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Ethyl 4-bromo-2-cyano-6-hydroxybenzoate, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via esterification and halogenation steps. For brominated aromatic derivatives, typical protocols involve bromine substitution using catalysts like FeBr₃ under controlled temperatures (60–80°C) . Optimization may include monitoring reaction progress via TLC or HPLC, adjusting stoichiometry of brominating agents (e.g., NBS or Br₂), and controlling pH to preserve the hydroxyl group. Solvent selection (e.g., ethanol or THF) influences reaction rates and purity .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Combine multiple analytical techniques:

- NMR : Analyze - and -NMR spectra for diagnostic peaks (e.g., hydroxyl proton at δ 10–12 ppm, cyano group absence in proton spectra, and ester carbonyl at ~170 ppm in -NMR) .

- HPLC/GC-MS : Quantify purity using reverse-phase C18 columns with UV detection at 254 nm.

- Elemental Analysis : Confirm bromine content via combustion analysis or X-ray fluorescence .

Q. What safety protocols are critical during handling and storage?

- Methodological Answer : Use impervious gloves (nitrile or neoprene) and safety goggles due to potential skin/eye irritation from brominated compounds . Store at 2–8°C in airtight, light-resistant containers to prevent degradation. Fume hoods are mandatory during synthesis to avoid inhalation of volatile intermediates .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the compound’s molecular conformation?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using SHELX software (e.g., SHELXL for refinement) can determine bond angles, torsion angles, and hydrogen-bonding networks . For poorly diffracting crystals, synchrotron radiation or cryocooling (100 K) improves data quality. Compare experimental results with DFT-optimized geometries to validate intermolecular interactions .

Q. What strategies address solubility challenges in polar solvents for reactivity studies?

- Methodological Answer : Use co-solvent systems (e.g., DMSO/water or ethanol/THF) to enhance solubility. Solubility parameters (Hansen or Hildebrand) can guide solvent selection . For aqueous-phase reactions, derivatization (e.g., silylation of the hydroxyl group) improves miscibility but may alter reactivity .

Q. How can conflicting spectroscopic data (e.g., NMR vs. computational predictions) be reconciled?

- Methodological Answer : Perform ab initio calculations (DFT at B3LYP/6-311+G(d,p) level) to simulate NMR chemical shifts. Discrepancies may arise from solvent effects (use PCM models) or dynamic processes (e.g., tautomerism). Validate with variable-temperature NMR to detect conformational exchange .

Q. What mechanistic insights govern the compound’s reactivity in cross-coupling reactions?

- Methodological Answer : The bromine substituent facilitates Suzuki-Miyaura coupling with aryl boronic acids. Use Pd(PPh₃)₄ or PdCl₂(dppf) catalysts in degassed THF/water (3:1) at 80°C. Monitor cyano group stability under basic conditions; substituent-directed metallation (CIPE effect) may influence regioselectivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.